3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one
Description
This compound features a complex heterocyclic architecture centered on a 4H-pyrido[1,2-a]pyrimidin-4-one core. Key structural elements include:
- Thiazolidinone moiety: A 1,3-thiazolidin-4-one ring substituted at position 3 with a 3-methoxypropyl group and at position 5 with a (Z)-configured methylidene linkage to the pyrido-pyrimidinone core. The 2-thioxo group introduces sulfur-based reactivity .
- Amino substituent: A tetrahydrofuran-2-ylmethyl group at position 2 of the pyrido-pyrimidinone core, which may enhance solubility through its oxygen-rich cyclic ether structure .
- Methyl group: A 9-methyl substituent on the pyrido-pyrimidinone, likely influencing steric and electronic properties .
Properties
Molecular Formula |
C22H26N4O4S2 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(5Z)-3-(3-methoxypropyl)-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H26N4O4S2/c1-14-6-3-8-25-19(14)24-18(23-13-15-7-4-11-30-15)16(20(25)27)12-17-21(28)26(22(31)32-17)9-5-10-29-2/h3,6,8,12,15,23H,4-5,7,9-11,13H2,1-2H3/b17-12- |
InChI Key |
VXNVIYWHDFWBRP-ATVHPVEESA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)NCC4CCCO4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)NCC4CCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidinone ring, the pyridopyrimidinone core, and the attachment of the methoxypropyl and tetrahydrofuran groups. Typical reaction conditions may include:
Formation of Thiazolidinone Ring: This can be achieved through the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Construction of Pyridopyrimidinone Core: This may involve a multi-step process starting from a pyridine derivative, followed by cyclization with appropriate reagents.
Attachment of Side Chains: The methoxypropyl and tetrahydrofuran groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This may involve the use of automated synthesizers and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving thiazolidinone and pyridopyrimidinone moieties.
Medicine: Potential use as a drug candidate due to its unique structure and functional groups.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential molecular targets include enzymes and receptors that interact with the thiazolidinone and pyridopyrimidinone moieties. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s tetrahydrofuranmethyl group balances moderate lipophilicity (LogP ~2.8) with acceptable solubility.
- Piperazine derivatives exhibit lower LogP values, favoring aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
